molecular formula C9H8N2O B2355025 4-Phenyloxazol-2-amine CAS No. 33119-65-2

4-Phenyloxazol-2-amine

Cat. No.: B2355025
CAS No.: 33119-65-2
M. Wt: 160.176
InChI Key: FXRWCCOADRNYMB-UHFFFAOYSA-N
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Description

4-Phenyloxazol-2-amine is a chemical compound with the molecular formula C9H8N2O . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .


Synthesis Analysis

The synthesis of this compound involves a reaction between bromoacetylferrocene and various aryl thioureas, 1-alkylindole-3- or 9-alkylcarbazole-3-carbothioamides . This reaction proceeds efficiently in a deep eutectic solvent (DES) that is, choline chloride/glycerol (ChCl/Gly) at 80°C .


Molecular Structure Analysis

The molecular structure of this compound involves a five-membered oxazole ring with a phenyl group attached . The InChI code for this compound is 1S/C9H8N2O/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h1-6H, (H2,10,11) .


Chemical Reactions Analysis

Amines, including this compound, are known to act as weak organic bases . They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions .


Physical And Chemical Properties Analysis

This compound is a solid substance with a molecular weight of 160.18 . It has a high GI absorption and is BBB permeant . Its Log Po/w (iLOGP) is 1.62, indicating its lipophilicity .

Scientific Research Applications

Novel Synthesis Methods

  • Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridin-2-one Derivatives : A study by Tu et al. (2007) presents a novel synthesis method for imidazo[1,2-a]pyridin-2-one derivatives using a reaction of 4-(arylmethylene)-2-phenyloxazol-5(4H)-one with pyridin-2-amine under microwave irradiation. This method is noted for its convenience and ease of operation.

Diversity-Oriented Synthesis

  • Dipeptide Mimetic Compounds : Research by Shi et al. (2011) outlines the diversity-oriented synthesis of dipeptide mimetic compounds containing bioactive molecular skeletons. This method involves microwave-assisted reactions between various 4-arylidene-2-phenyloxazol-5(4H)-ones and a range of amines, leading to structurally diverse dipeptide analogues with potential bioactivities.

Guanidine-Catalyzed Amination Reactions

  • Synthesis of α-Aminocinnamamides : A study by Jiang & Tu (2010) describes a guanidine-catalyzed amination reaction for the selective synthesis of new (Z)-α-aminocinnamamides. This method is advantageous due to its short synthetic route, simplicity, and minimal environmental impact.

Nucleophilic Ring-Opening Synthesis

  • Synthesis of 2-Phenyl-4,5-Functionalized Oxazoles : Research by Misra & Ila (2010) demonstrates the use of 4-bis(methylthio)methylene-2-phenyloxazol-5-one as a template for synthesizing various 2-phenyl-3,4-substituted oxazoles. This process involves nucleophilic ring-opening of oxazolone with different nucleophiles and a subsequent cyclization step.

Antimicrobial Activities

  • Antimicrobial Activity of Triazole Derivatives : A study by Bektaş et al. (2007) explores the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives synthesized from the reaction of various ester ethoxycarbonylhydrazones with primary amines. Some of these compounds exhibited good or moderate antimicrobial activities against tested microorganisms.

Photochemical Activation for Cell Physiology

  • Applications in Cell Physiology : Research by Asad et al. (2017) details the photoactivation of tertiary amines linked to a photoremovable protecting group. This method was used to study cell physiology, demonstrating efficient release of bioactive molecules suitable for gene editing and other cellular applications.

Safety and Hazards

The safety information for 4-Phenyloxazol-2-amine indicates that it has the GHS07 signal word "Warning" . The hazard statements associated with this compound are H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

4-phenyl-1,3-oxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h1-6H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXRWCCOADRNYMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=COC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33119-65-2
Record name 4-phenyl-1,3-oxazol-2-amine
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